molecular formula C17H17N3O4S B5220897 N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide

N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide

Cat. No. B5220897
M. Wt: 359.4 g/mol
InChI Key: YSJGTJQYFOAWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide is a compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as AG-1478 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide involves the inhibition of the tyrosine kinase activity of the EGFR. This inhibition leads to the downregulation of various downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines that overexpress EGFR. Additionally, this compound has been shown to induce apoptosis in these cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide in lab experiments is its selectivity for EGFR. This compound has been shown to be a highly selective inhibitor of EGFR and does not inhibit other tyrosine kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide in scientific research. One potential direction is the study of the role of EGFR in various disease states such as cancer and autoimmune diseases. Additionally, this compound could be used in the development of new therapeutic agents that target EGFR. Finally, the use of N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide in combination with other therapeutic agents could be explored as a potential treatment for various diseases.

Synthesis Methods

The synthesis of N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-ethylphenylamine in the presence of a base. This reaction produces N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide as the final product.

Scientific Research Applications

N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide has been used in various scientific research applications. One of the most notable applications is its use as a selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been used to study the role of EGFR in various cellular processes such as cell proliferation, differentiation, and survival.

properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-11-4-7-13(8-5-11)18-17(25)19-16(21)12-6-9-15(24-2)14(10-12)20(22)23/h4-10H,3H2,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJGTJQYFOAWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

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